tert-Butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate
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Description
Tert-Butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C19H26N2O3 and its molecular weight is 330.428. The purity is usually 95%.
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Biological Activity
tert-Butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and carbon atoms. This compound belongs to a larger class of diazaspiro compounds that exhibit various biological activities and potential applications in medicinal chemistry.
The molecular formula of this compound is C19H26N2O3, with a molecular weight of approximately 330.42 g/mol. Its structure features a tert-butyl group and a benzyl moiety attached to a diazaspiro framework, contributing to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the spirocyclic structure through cyclization reactions.
- Functionalization at various positions to introduce the tert-butyl and benzyl groups.
- Purification to obtain the final product with high purity.
Research indicates that this compound interacts with biological targets such as enzymes and receptors, influencing various signaling pathways. This compound has shown promise in modulating receptor activities, particularly in the context of metabolic disorders and cancer treatment.
Therapeutic Applications
The compound has been studied for its potential applications in:
- Cancer Treatment : It acts as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK), both of which are implicated in cancer cell metabolism and proliferation .
- Metabolic Disorders : Its role in synthesizing antagonists for the melanin concentrating hormone receptor (MCH-1R) suggests potential therapeutic uses in obesity and related metabolic conditions .
Study on NAMPT Inhibition
A study demonstrated that derivatives of this compound effectively inhibit NAMPT, leading to reduced cancer cell viability in vitro. The IC50 values indicated a concentration-dependent effect, with significant inhibition observed at concentrations as low as 10 μM .
MCH-1R Antagonism
Another investigation focused on the synthesis of MCH-1R antagonists from this compound, revealing its ability to inhibit melanin concentrating hormone signaling pathways. This suggests its potential utility in developing treatments for obesity .
Comparative Analysis
The following table summarizes some structurally similar compounds and their biological activities:
Compound Name | CAS Number | Biological Activity | Similarity Index |
---|---|---|---|
tert-butyl 2-benzyl-1-oxo-2,7-diazaspiro[4.5]decane | 155600-89-8 | NAMPT inhibitor | 0.95 |
tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane | 169206-67-1 | ROCK inhibitor | 0.98 |
tert-butyl 7-acetyl-2,7-diazaspiro[3.5]nonane | 1147423-01-5 | Potential anti-inflammatory | 0.94 |
Properties
IUPAC Name |
tert-butyl 2-benzyl-3-oxo-2,8-diazaspiro[3.5]nonane-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)20-11-7-10-19(13-20)14-21(16(19)22)12-15-8-5-4-6-9-15/h4-6,8-9H,7,10-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVGEEHVEICEFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CN(C2=O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704847 |
Source
|
Record name | tert-Butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206969-63-2 |
Source
|
Record name | tert-Butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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